molecular formula C19H19N3O4S B2911300 N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 2034436-40-1

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2911300
M. Wt: 385.44
InChI Key: DDZDVMJGWGLZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide, also known as ML240, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its ability to selectively inhibit the activity of a family of proteins known as bromodomain-containing proteins (BRDs). BRDs are involved in the regulation of gene expression and have been implicated in several diseases, including cancer, inflammation, and neurological disorders.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-([2,3'-bipyridin]-5-ylmethyl)amine in the presence of a base to form the desired product.

Starting Materials
3,4-dimethoxybenzenesulfonyl chloride, N-([2,3'-bipyridin]-5-ylmethyl)amine, Base (e.g. triethylamine)

Reaction
Step 1: Dissolve 3,4-dimethoxybenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes., Step 3: Add N-([2,3'-bipyridin]-5-ylmethyl)amine to the solution and stir for several hours at room temperature., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization.

Mechanism Of Action

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide selectively inhibits the activity of BRD proteins by binding to a specific pocket on their surface. This binding prevents the proteins from interacting with other molecules involved in gene expression, leading to a decrease in the expression of genes that are critical for cancer cell survival and proliferation.

Biochemical And Physiological Effects

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has been shown to have a significant impact on several biochemical and physiological processes. In addition to its role in the regulation of gene expression, N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide is its selectivity for BRD proteins. This selectivity allows for more precise targeting of the proteins involved in disease processes, reducing the risk of off-target effects. However, N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has some limitations in lab experiments, including its low solubility in water and its potential for non-specific binding to other molecules.

Future Directions

There are several future directions for research on N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide. One area of focus is the development of N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide-based therapies for cancer and other diseases. Another area of focus is the development of more potent and selective BRD inhibitors. Additionally, research is needed to better understand the mechanisms of action of N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide and its potential effects on other biochemical and physiological processes.

Scientific Research Applications

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. BRD proteins have been shown to play a critical role in the development and progression of cancer, and N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has been shown to selectively inhibit their activity. This has led to the development of N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide-based therapies for several types of cancer, including breast, lung, and prostate cancer.

properties

IUPAC Name

3,4-dimethoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-25-18-8-6-16(10-19(18)26-2)27(23,24)22-12-14-5-7-17(21-11-14)15-4-3-9-20-13-15/h3-11,13,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZDVMJGWGLZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide

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